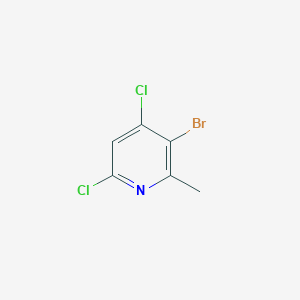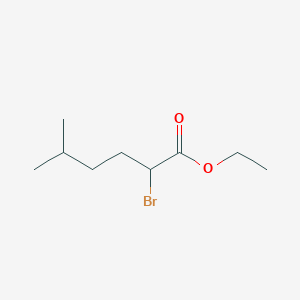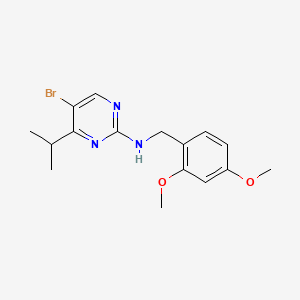
3-Bromo-4,6-dichloro-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,6-dichloro-2-methylpyridine is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of pyridine, a basic heterocyclic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,6-dichloro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method includes the bromination and chlorination of 2-methylpyridine under controlled conditions. For instance, bromine and chlorine can be introduced to the pyridine ring through electrophilic aromatic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4,6-dichloro-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium hydroxide, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or hydroxyl derivatives, while oxidation can produce pyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,6-dichloro-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Bromo-4,6-dichloro-2-methylpyridine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The halogen atoms in the compound can enhance its binding affinity to these targets, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-chloro-6-methylpyridine: This compound has a similar structure but with different halogenation patterns.
3-Bromo-2,6-dichloro-4-methylpyridine: Another closely related compound with variations in the position of the methyl group.
3-Bromo-4-methylpyridine: A simpler derivative with only one bromine substituent.
Uniqueness: The presence of both bromine and chlorine atoms in the pyridine ring can enhance its chemical versatility and make it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H4BrCl2N |
|---|---|
Molekulargewicht |
240.91 g/mol |
IUPAC-Name |
3-bromo-4,6-dichloro-2-methylpyridine |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-6(7)4(8)2-5(9)10-3/h2H,1H3 |
InChI-Schlüssel |
IFVYLDDLCCMBEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-7-chlorobenzo[b]thiophene](/img/structure/B13674513.png)



![(S)-2-[(1-Boc-2-pyrrolidinyl)methoxy]-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13674540.png)

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13674548.png)
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13674557.png)
![7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13674572.png)
![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)



